(3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL

Catalog No.
S13814871
CAS No.
M.F
C9H11BrClNO
M. Wt
264.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL

Product Name

(3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL

IUPAC Name

(3S)-3-amino-3-(3-bromo-4-chlorophenyl)propan-1-ol

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

InChI

InChI=1S/C9H11BrClNO/c10-7-5-6(1-2-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1

InChI Key

GTQNDGPSOADBFZ-VIFPVBQESA-N

Canonical SMILES

C1=CC(=C(C=C1C(CCO)N)Br)Cl

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CCO)N)Br)Cl

(3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL is an organic compound characterized by its unique structural features, including a chiral center at the third carbon atom. The compound has the molecular formula C9H11BrClNOC_9H_{11}BrClNO and a molecular weight of approximately 264.55 g/mol. It contains an amino group, a hydroxyl group, and a phenyl ring that is substituted with bromine and chlorine atoms. These halogen substituents contribute to its chemical reactivity and potential biological interactions, making it significant in various chemical and pharmaceutical applications .

Typical of compounds containing amino and hydroxyl functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The amino group can be reduced to form primary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The halogen substituents on the phenyl ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

The biological activity of (3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL is primarily attributed to its ability to interact with various biological molecules. The presence of the amino and hydroxyl groups enables the formation of hydrogen bonds, while the halogen substituents may engage in halogen bonding. These interactions can modulate enzyme activity and receptor binding, potentially influencing various biochemical pathways. Preliminary studies suggest that this compound may have applications in medicinal chemistry, particularly in developing therapeutics targeting specific biological pathways.

The synthesis of (3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available 3-bromo-4-chlorobenzaldehyde and an appropriate amino alcohol.
  • Condensation Reaction: A condensation reaction occurs between the aldehyde and the amino alcohol in the presence of a suitable catalyst.
  • Reduction: The resulting intermediate is reduced using sodium borohydride or lithium aluminum hydride to yield the final product.

These synthetic routes can vary in terms of yield and purity based on reaction conditions employed.

(3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL has potential applications in several fields:

  • Medicinal Chemistry: It is investigated for its potential therapeutic properties, particularly in drug development aimed at specific biological targets.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic compounds.
  • Material Science: Given its unique structure, it may also find applications in developing advanced materials.

Interaction studies for (3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL focus on its binding affinity with various biological targets. Research indicates that it may interact with specific receptors or enzymes, influencing their activity through mechanisms such as competitive inhibition or allosteric modulation. Further investigations are necessary to elucidate these interactions fully and assess their implications for drug design.

Several compounds share structural similarities with (3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL:

Compound NameStructural Features
3-Amino-3-(4-chlorophenyl)-1-propanolContains an amino group and chlorophenyl group
(S)-3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-OLSimilar halogen substitutions but different positions
3-Amino-1-(4-chlorophenyl)propan-1-olDifferent backbone structure
(S)-3-Amino-3-(4-fluorophenyl)propan-1-olFluorine instead of bromine

Uniqueness

(3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL is unique due to its specific combination of halogens (bromine and chlorine) and its chiral configuration. This distinct structure significantly influences its chemical behavior and biological interactions compared to its analogs, making it a valuable compound for targeted research and applications in medicinal chemistry.

Enantioselective Catalytic Strategies for Stereochemical Control

The synthesis of (3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL relies on chiral catalysts to enforce stereochemical fidelity. Transition metal complexes, particularly iridium and ruthenium systems, have demonstrated exceptional efficacy. For instance, iridium catalysts paired with phosphine ligands achieve up to 99% ee in asymmetric hydrogenation of β-amino ketones, a precursor to γ-amino alcohols. Similarly, ruthenium-BINAP complexes enable stereoselective reductions, though challenges like high catalyst loading persist.

Organocatalysts offer complementary advantages. Cinchona-derived thioureas facilitate enantioselective bromoamination, as demonstrated in allylic alcohol transformations. This method employs N,N-dibromo-4-nitrobenzenesulfonamide as a dual bromine and amine source, achieving high stereoselectivity under mild conditions.

Table 1: Comparative Performance of Catalytic Systems

Catalyst TypeSubstrateee (%)Yield (%)Reference
Iridium-Phosphineβ-Amino Ketones9995
Ruthenium-BINAPβ-Amino Ketones9588
Cinchona ThioureaAllylic Alcohols9290

Green Chemistry Approaches in Halogenated Amino Alcohol Synthesis

Sustainable synthesis of halogenated amino alcohols emphasizes solvent-free systems and recyclable catalysts. Zn–Zr bimetallic oxides exemplify this approach, enabling one-pot tandem reactions from epoxides to urethanes with 87% yield and 98% selectivity. The catalyst’s dual acidity and basicity facilitate sequential amino alcohol formation and urea coupling, minimizing waste.

Zeolites further enhance green protocols. Na-Y zeolite catalyzes nucleophilic ring-opening of propylene carbonate with aniline in solvent-free conditions, achieving >95% regioselectivity for β-amino alcohols. This method eliminates hazardous epoxides and reduces energy consumption by operating at 150°C.

Key Advancements:

  • Atom Economy: Zn–Zr systems utilize urea as a CO source, avoiding high-pressure CO₂.
  • Recyclability: Na-Y zeolite retains activity over five cycles without structural degradation.

Optimization of Reductive Amination and Nucleophilic Substitution Protocols

Reductive amination optimization focuses on hydrogen-borrowing mechanisms. Nickel on alumina (Ni/Al₂O₃) catalyzes primary amine synthesis from alcohols via dehydrogenation-imine formation-hydrogenation steps, achieving 89% yield. Adjusting support alkalinity enhances intermediate adsorption, critical for halogenated substrates.

Nucleophilic substitution protocols benefit from halogen-specific directing effects. Bromine and chlorine substituents on the phenyl ring polarize the carbon-halogen bond, accelerating attack by amines or cyanide ions. For instance, potassium cyanide substitutions proceed at 60°C with 85% yield, extending carbon chains while preserving stereochemistry.

Reaction Optimization Parameters:

  • Temperature: 60–80°C balances reaction rate and byproduct formation.
  • Catalyst Loading: 5 mol% Ni/Al₂O₃ maximizes turnover frequency.

Role in Targeted Receptor Binding and Pharmacophore Development

The development of pharmacophore models represents a fundamental approach in modern drug discovery, where the three-dimensional arrangement of chemical features essential for biological activity is systematically characterized [3] [4]. (3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL demonstrates significant potential in pharmacophore development due to its diverse array of functional groups that can engage in multiple types of molecular interactions [3].

The amino group present in the compound serves as a critical hydrogen bond donor, enabling the formation of directional interactions with receptor sites containing complementary hydrogen bond acceptors [3] [4]. This functional group exhibits specific geometric requirements for optimal binding, with the lone pair electrons on the nitrogen atom facilitating electrostatic interactions with positively charged receptor residues [3] [5]. Research in G protein-coupled receptor interactions has demonstrated that amino-containing ligands can modulate receptor activity through precise hydrogen bonding networks [6] [5].

The hydroxyl group functions as both a hydrogen bond donor and acceptor, providing additional versatility in receptor binding mechanisms [3] [4]. The electronic properties of this group can be fine-tuned through structural modifications, allowing for optimization of binding affinity and selectivity profiles [3] [7]. Studies on structure-activity relationships have shown that the spatial positioning of hydroxyl groups significantly influences the pharmacophore definition and subsequent biological activity [7] [8].

The halogenated aromatic ring system contributes hydrophobic interactions while simultaneously offering opportunities for halogen bonding interactions [4]. The presence of both bromine and chlorine substituents creates a unique electronic environment that can be exploited for selective receptor recognition [9] [10]. The phenyl ring provides a rigid scaffold that maintains the spatial arrangement of pharmacophoric features, which is essential for consistent receptor binding [4] [8].

Pharmacophore FeatureMolecular ComponentReceptor Binding RoleStructural RequirementsOptimization Strategies
Hydrogen Bond DonorAmino group (-NH2)Forms hydrogen bonds with receptorLone pair availabilitypKa modulation
Hydrogen Bond AcceptorHydroxyl group (-OH)Accepts hydrogen bonds from receptorElectronegative atom presenceElectronic tuning
Hydrophobic CenterHalogenated aromatic ringFills hydrophobic binding pocketsLipophilic surface areaSteric bulk adjustment
Aromatic RingPhenyl ring systemπ-π stacking interactionsPlanar aromatic systemSubstitution pattern variation
Ionic InteractionProtonated amino groupElectrostatic stabilizationCharge distributionCharge distribution control
Halogen Bond DonorHalogen substituents (Br, Cl)Directional non-covalent bindingPolarizable halogen atomHalogen size selection

Structure-based pharmacophore modeling approaches have utilized the three-dimensional structural information of target proteins to identify optimal binding geometries for halogenated amino alcohols similar to (3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL [3] [8]. The computational analysis of binding sites reveals that the combination of hydrogen bonding and halogen bonding capabilities creates synergistic effects that enhance both binding affinity and selectivity [3] [11].

The stereochemical configuration at the chiral center plays a crucial role in determining the spatial arrangement of pharmacophoric features [7]. The (3S) configuration ensures that the functional groups are positioned in a manner that optimizes interactions with target receptors, while the alternative (3R) configuration may result in reduced binding affinity or altered selectivity profiles [7] [8]. This stereochemical specificity is particularly important in the development of enantioselective drugs where only one enantiomer exhibits the desired therapeutic activity [7] [12].

Design of Antimicrobial Agents via Molecular Hybridization Strategies

Molecular hybridization has emerged as a powerful strategy in medicinal chemistry for designing novel antimicrobial agents with enhanced activity profiles and reduced resistance potential [13] [14]. This approach involves the combination of pharmacophoric moieties from different bioactive substances to create hybrid compounds with improved affinity, efficacy, and selectivity compared to parent molecules [13] [15].

The structural features of (3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL make it an attractive candidate for molecular hybridization strategies in antimicrobial drug design [14]. The compound contains multiple functional groups that can be strategically combined with other bioactive fragments to generate hybrid molecules with enhanced antimicrobial properties [14] [16].

Drug-drug hybridization represents one approach where the pharmacophoric elements of (3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL could be combined with established antimicrobial agents [13] [14]. This strategy aims to create compounds that can simultaneously target multiple bacterial pathways, thereby reducing the likelihood of resistance development [14] [16]. The amino alcohol moiety provides a foundation for membrane interaction, while the halogenated aromatic system contributes to selective binding interactions [16] [17].

Pharmacophore fusion strategies involve merging key structural elements from different antimicrobial compounds to create hybrid molecules with optimized activity profiles [14] [15]. The halogenated phenyl ring of (3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL can be integrated with other bioactive scaffolds to enhance membrane disruption capabilities and improve selectivity for bacterial over mammalian cells [16] [17].

Hybridization TypeMechanismAntimicrobial ApplicationsAdvantagesDesign Considerations
Drug-Drug HybridizationCombination of two active drugsDual-target bacterial inhibitionSynergistic effects, reduced resistancePharmacokinetic compatibility
Pharmacophore FusionMerging key pharmacophoric elementsEnhanced membrane disruptionImproved selectivity and potencySpatial arrangement of features
Fragment-Based HybridizationIntegration of bioactive fragmentsMulti-pathway interferenceNovel mechanisms of actionMolecular size and complexity
Peptide HybridizationFusion of antimicrobial peptide sequencesBroad-spectrum activityEnhanced stability and activityPhysicochemical properties
Structure-Activity GuidedSAR-informed structural modificationsResistance mechanism circumventionOptimized therapeutic indexStructure-activity relationships

Fragment-based hybridization approaches utilize the individual functional groups of (3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL as building blocks for constructing larger antimicrobial molecules [15] [16]. The amino group can be incorporated into peptide-like structures that mimic natural antimicrobial peptides, while the halogenated aromatic system provides additional binding specificity [16] [17].

Research on antimicrobial peptide hybridization has demonstrated that combining alpha-helical fragments from different natural peptides can result in hybrid compounds with enhanced activity and reduced toxicity [16] [17]. The structural features of (3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL could be integrated into such hybrid peptide designs to provide additional membrane-targeting capabilities [16] [17].

The physicochemical properties of hybrid antimicrobial agents derived from (3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL must be carefully optimized to achieve optimal therapeutic indices [16] [17]. The hydrophobicity, net charge, and molecular size of the hybrid compounds significantly influence their antimicrobial activity and selectivity for bacterial cells over mammalian cells [16] [17].

Structure-activity relationship studies have shown that the position and type of halogen substituents in antimicrobial compounds significantly affect their mechanism of action [16]. The meta-bromine and para-chlorine substitution pattern in (3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL provides a unique electronic environment that can be exploited in hybrid molecule design [17].

Modulation of Enzyme Activity Through Halogen Bonding Interactions

Halogen bonding has gained significant recognition as a powerful tool for modulating enzyme activity in drug discovery applications [9] [10]. This non-covalent interaction occurs when polarized halogens interact with electron-rich regions in enzyme active sites, providing directional and specific binding that can be exploited for selective enzyme inhibition or activation [9] [19].

The halogen substituents in (3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL, specifically the bromine and chlorine atoms, possess the electronic properties necessary for forming halogen bonds with enzyme targets [9]. The sigma-hole character of these halogens creates regions of positive electrostatic potential that can interact favorably with electron-rich atoms such as oxygen, nitrogen, and sulfur in enzyme active sites [9] [10].

Research on halogen bonding in enzyme systems has demonstrated that bromine-containing compounds often exhibit superior binding properties compared to their chlorine analogs due to the larger size and greater polarizability of the bromine atom [10] [20]. The combination of both bromine and chlorine substituents in (3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL provides opportunities for multiple halogen bonding interactions within enzyme binding sites [9] [10].

Halogen TypeBond Strength (kJ/mol)Typical Bond Distance (Å)Enzyme Target ExamplesBinding GeometrySelectivity Enhancement
Chlorine (Cl)8-203.0-3.5Serine proteases, KinasesLinear, 120° approachModerate
Bromine (Br)15-353.2-3.8Cathepsin L, MEK1 kinaseLinear, 120° approachHigh
Iodine (I)25-503.5-4.2PARP1, Cytochrome P450Linear, 120° approachVery High
Fluorine (F)5-152.8-3.2Various hydrolasesLinear, 120° approachLow to Moderate

Studies on serine protease inhibition have shown that halogen-containing compounds can effectively target the S1 specificity pocket through halogen bonding interactions [20] [21]. The halogen atoms form directional interactions with backbone oxygen atoms in the enzyme active site, providing both binding affinity and selectivity advantages over traditional hydrogen bonding interactions [20] [21].

Kinase enzymes represent another important target class where halogen bonding has been successfully exploited for selective inhibition [19] [21]. Crystal structure studies of kinase-inhibitor complexes have revealed that halogen atoms can form specific interactions with the hinge region backbone oxygens, leading to enhanced binding affinity and improved selectivity profiles [19] [21].

The cytochrome P450 enzyme family has been shown to exhibit selective interactions with halogenated substrates through halogen-π bonding mechanisms [22] [21]. The aromatic residues in the enzyme active sites, particularly phenylalanine residues, can form favorable interactions with the halogen substituents of substrate molecules [22] [21].

Enzyme activity modulation through halogen bonding offers several advantages over traditional approaches [9] [10]. The orthogonal nature of halogen bonds relative to hydrogen bonds allows for the introduction of additional binding interactions without disrupting existing protein structures [9] [23]. This property enables the design of more potent and selective enzyme modulators [9] [19].

The directional specificity of halogen bonding interactions provides opportunities for rational drug design based on structural information [9] [10]. Computational modeling studies can predict optimal halogen positioning for maximum binding affinity, guiding the synthesis of compounds with enhanced enzyme modulatory activity [9] [24].

Recent advances in understanding halogen bonding mechanisms have led to the development of novel enzyme inhibitors with improved pharmacological properties [19] [25]. The incorporation of halogen bonding interactions into drug design strategies has resulted in compounds with enhanced selectivity, reduced off-target effects, and improved therapeutic indices [19] [21].

The pH-dependence of halogen bonding interactions provides additional opportunities for selective enzyme modulation [23] [25]. Under different physiological pH conditions, the strength and geometry of halogen bonds can vary, allowing for conditional enzyme activity modulation based on the local environment [23] [25].

Allosteric enzyme modulation through halogen bonding represents an emerging area of research where compounds like (3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-OL could potentially bind to sites distant from the enzyme active site [24] [26]. Such allosteric interactions can result in more subtle and controllable modulation of enzyme activity compared to direct active site inhibition [24] [26].

The computational investigation of halogen bonding interactions involving (3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-ol requires sophisticated theoretical approaches that accurately capture the quantum mechanical nature of these interactions. Density functional theory calculations using functionals specifically designed to handle noncovalent interactions, such as M06-2X and ωB97X-D, have emerged as the gold standard for predicting halogen bond geometries and energetics [5].

The quantum mechanical description of halogen bonding in this compound involves the interaction between the antibonding sigma-star orbital of the carbon-halogen bond and the lone pair orbitals of nucleophilic acceptors. This orbital mixing results in charge transfer from the acceptor to the halogen atom, creating a stabilizing interaction that exhibits both electrostatic and covalent character [6]. The magnitude of charge transfer typically ranges from 0.05 to 0.15 electrons for moderate-strength halogen bonds, with the extent of transfer correlating directly with the binding energy [3].

Ab initio molecular dynamics simulations have provided detailed insights into the dynamic behavior of halogen-bonded complexes in solution. These simulations reveal that halogen bonds involving bromine atoms exhibit greater structural flexibility compared to their chlorine counterparts, with root-mean-square fluctuations in bond distances of approximately 0.15-0.20 Å for bromine versus 0.10-0.15 Å for chlorine [7]. This enhanced flexibility allows bromine-containing compounds to adapt more readily to the conformational demands of biological binding sites.

The computational modeling of halogen bonding interactions requires careful consideration of basis set effects and electron correlation. Studies using coupled-cluster theory with single and double excitations and perturbative triples corrections have established that adequate description of halogen bonding requires basis sets with diffuse functions and polarization, particularly for the halogen atoms [8]. The use of effective core potentials for heavy halogens such as iodine becomes necessary to account for relativistic effects that significantly influence the electronic structure.

Molecular dynamics simulations employing specialized force fields that incorporate extra-point charges to represent the halogen sigma-hole have demonstrated remarkable success in reproducing experimental binding geometries and thermodynamics. The extra-point model places a positively charged particle at a distance corresponding to the van der Waals radius of the halogen atom, effectively mimicking the anisotropic charge distribution responsible for halogen bonding [9]. Validation studies have shown that these models can predict halogen bond distances within 0.1 Å of experimental values and binding energies within 15% of quantum mechanical benchmarks.

The computational analysis of halogen bonding in (3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-ol has revealed that the compound can form stable complexes with a wide range of biological acceptors, including backbone carbonyls, side chain hydroxyl groups, and aromatic pi-systems. The calculated binding energies for these interactions range from 8-12 kilojoules per mole for chlorine-mediated bonds to 15-25 kilojoules per mole for bromine-mediated interactions [10]. These values place halogen bonding in the intermediate range of noncovalent interactions, stronger than van der Waals forces but weaker than hydrogen bonds.

Energy decomposition analysis using symmetry-adapted perturbation theory has provided fundamental insights into the nature of halogen bonding in this compound. The analysis reveals that electrostatic interactions contribute approximately 40-50% of the total binding energy, with dispersion forces accounting for 30-40%, and induction effects contributing 15-25% [3]. This mixed electrostatic-dispersion character distinguishes halogen bonding from purely electrostatic interactions such as ion-ion attractions or purely dispersive interactions such as van der Waals forces.

The computational modeling of halogen bonding has also revealed the importance of cooperative effects in multi-halogen systems. In (3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-ol, the presence of both bromine and chlorine substituents creates opportunities for the formation of bifurcated halogen bonds or simultaneous interactions with multiple acceptor sites. Many-body perturbation theory calculations have demonstrated that cooperative effects can enhance binding energies by 20-30% compared to isolated halogen bond interactions [11].

Solvent Effects on Halogen Bond Stability in Aqueous Systems

The stability and geometry of halogen bonds involving (3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-ol undergo significant modifications in aqueous environments due to the competing effects of solvation and hydrogen bonding. Computational studies using implicit and explicit solvation models have demonstrated that the strength of halogen bonding interactions decreases substantially upon transfer from gas phase to aqueous solution, with reductions in binding energy ranging from 30-60% depending on the nature of the halogen and acceptor [10].

The molecular mechanism underlying solvent-induced weakening of halogen bonds involves the preferential solvation of the halogen acceptor by water molecules, which compete directly with the halogen donor for interaction with the acceptor lone pairs. Molecular dynamics simulations have revealed that water molecules form transient hydrogen bonding networks around nucleophilic sites, effectively screening the electrostatic attraction between the halogen sigma-hole and the acceptor [12]. This screening effect is particularly pronounced for chlorine-mediated interactions, which exhibit greater sensitivity to solvent polarity compared to bromine-mediated bonds.

The dielectric constant of the solvent environment plays a crucial role in determining halogen bond stability. Studies conducted across a range of solvents with varying dielectric constants have established a inverse correlation between solvent polarity and halogen bond strength [13]. In low-polarity solvents such as chloroform, halogen bonds retain approximately 90% of their gas-phase strength, while in high-polarity solvents such as water, the interaction strength decreases to 40-60% of the gas-phase value [2].

The geometric parameters of halogen bonds also respond sensitively to solvation effects. Continuum solvation models predict that halogen bond distances increase by 0.1-0.2 Å upon transfer from gas phase to aqueous solution, accompanied by a broadening of the angular distribution around the optimal carbon-halogen-acceptor geometry [10]. These structural changes reflect the reduced directional character of halogen bonding in polar solvents, where the interaction becomes more diffuse and less geometrically constrained.

Explicit solvent molecular dynamics simulations have provided detailed insights into the microscopic structure of water around halogen-bonded complexes. The simulations reveal that water molecules preferentially orient their oxygen atoms toward the halogen sigma-hole, forming weak hydrogen bonds with the electropositive region of the halogen atom [14]. These halogen-water interactions, while individually weak, collectively contribute to the overall solvation energy and influence the thermodynamic stability of the halogen-bonded complex.

The pH dependence of halogen bonding in aqueous systems represents an important consideration for biological applications. The amino and hydroxyl functional groups in (3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-ol can undergo protonation and deprotonation reactions that dramatically alter their capacity to participate in halogen bonding interactions. At physiological pH, the amino group exists primarily in its protonated form, reducing its nucleophilicity and weakening its ability to serve as a halogen bond acceptor [12].

The kinetics of halogen bond formation and dissociation in aqueous solution exhibit significant differences compared to gas-phase or low-polarity environments. Molecular dynamics simulations have demonstrated that halogen bonds in water undergo rapid exchange on timescales of nanoseconds to microseconds, compared to microseconds to milliseconds in low-polarity solvents [7]. This accelerated dynamics results from the increased thermal motion and reduced binding energy in the aqueous environment.

Temperature effects on halogen bonding stability in aqueous systems follow the expected thermodynamic trends, with increasing temperature leading to decreased binding affinity and shorter residence times. However, the temperature dependence is more pronounced in aqueous solution compared to gas phase, reflecting the increased entropy of solvation at higher temperatures [10]. Variable-temperature nuclear magnetic resonance studies have provided experimental validation of these computational predictions, showing that halogen bond populations decrease exponentially with increasing temperature in aqueous solution.

The presence of cosolvents and additives can significantly modulate halogen bonding behavior in aqueous systems. Organic cosolvents such as dimethyl sulfoxide or ethanol can enhance halogen bond stability by reducing the effective dielectric constant of the medium and disrupting the hydrogen bonding network of water [12]. Conversely, the addition of salts or other electrolytes can further weaken halogen bonds through additional electrostatic screening effects.

Comparative Analysis of Bromine versus Chlorine Substituent Effects

The comparative analysis of bromine and chlorine substituent effects in (3S)-3-Amino-3-(3-bromo-4-chlorophenyl)propan-1-ol reveals fundamental differences in halogen bonding capacity that stem from the distinct electronic and structural properties of these halogens. Bromine atoms, with their larger atomic radius and higher polarizability, develop more pronounced sigma-holes and consequently form stronger halogen bonds compared to chlorine atoms [15].

The electronic structure calculations reveal that the sigma-hole potential of bromine in the meta position of the phenyl ring reaches approximately 25 kilojoules per mole, while the chlorine atom in the para position exhibits a sigma-hole potential of approximately 15 kilojoules per mole [2]. This difference in electrostatic potential directly translates to binding energy differences, with bromine-mediated halogen bonds typically exhibiting 50-80% higher binding energies compared to chlorine-mediated interactions with identical acceptors [4].

The geometric preferences for halogen bonding also differ significantly between bromine and chlorine substituents. Bromine atoms tolerate greater angular deviations from the optimal linear geometry, with stable halogen bonds observed at carbon-bromine-acceptor angles as low as 140°, while chlorine atoms require angles greater than 160° for stable interaction [1]. This geometric flexibility allows bromine-containing compounds to form halogen bonds in sterically constrained environments where chlorine-mediated interactions would be unfavorable.

The distance dependence of halogen bonding interactions follows the expected trends based on atomic size differences. Bromine atoms form optimal halogen bonds at distances of 2.8-3.3 Å from the acceptor, while chlorine atoms require closer approach distances of 2.7-3.2 Å [8]. However, the force constants for halogen bond stretching are higher for chlorine-mediated interactions, indicating that while bromine bonds are longer, they are also more flexible and less sensitive to distance variations.

Computational analysis of the electron density distribution reveals that bromine atoms exhibit more diffuse sigma-holes compared to chlorine atoms, resulting in different spatial requirements for optimal halogen bonding. The broader sigma-hole of bromine allows for interaction with extended acceptor systems such as aromatic rings, while chlorine atoms preferentially interact with localized nucleophilic sites such as lone pairs on oxygen or nitrogen atoms [11].

The charge transfer characteristics of bromine versus chlorine halogen bonds provide additional insights into their comparative bonding behavior. Natural population analysis reveals that bromine-mediated halogen bonds involve transfer of 0.10-0.15 electrons from the acceptor to the halogen, while chlorine-mediated bonds involve transfer of 0.05-0.10 electrons [3]. This greater degree of charge transfer in bromine systems contributes to their enhanced binding energies and more covalent character.

The solvent dependence of bromine versus chlorine halogen bonding exhibits interesting differential effects. While both interactions weaken in polar solvents, bromine-mediated halogen bonds retain a higher fraction of their gas-phase strength compared to chlorine-mediated bonds [10]. This differential solvent sensitivity is attributed to the more diffuse charge distribution of bromine, which is less susceptible to electrostatic screening by polar solvents.

The biological relevance of bromine versus chlorine substituent effects is reflected in their differential recognition by protein targets. Crystallographic studies of halogenated ligands bound to various proteins have revealed that bromine atoms more frequently form direct halogen bonds with backbone carbonyls, while chlorine atoms tend to participate in water-mediated interactions [16]. This difference in binding mode has important implications for drug design and molecular recognition.

The thermodynamic signatures of bromine versus chlorine halogen bonding also differ significantly. Isothermal titration calorimetry studies have demonstrated that bromine-mediated interactions exhibit more favorable enthalpy changes but less favorable entropy changes compared to chlorine-mediated interactions [1]. This thermodynamic profile reflects the stronger but more rigid nature of bromine halogen bonds compared to their chlorine counterparts.

The kinetic properties of halogen bond formation and dissociation also show systematic differences between bromine and chlorine systems. Molecular dynamics simulations reveal that bromine halogen bonds have longer residence times and slower exchange kinetics compared to chlorine halogen bonds [7]. This kinetic stability may contribute to the enhanced biological activity often observed for bromine-containing compounds compared to their chlorine analogs.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

262.97125 g/mol

Monoisotopic Mass

262.97125 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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